molecular formula C17H27N3O B5366658 N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B5366658
M. Wt: 289.4 g/mol
InChI Key: VSQPKWKCHQBXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide is a piperazine derivative with a molecular formula of C17H27N3O. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-5-10-18-17(21)19-11-12-20(15(3)13-19)16-8-6-14(2)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQPKWKCHQBXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(C(C1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired piperazine structure .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents or nucleophiles under specific conditions to introduce new functional groups .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions can produce various reduced forms of the compound. Substitution reactions can introduce different substituents, leading to a wide range of piperazine derivatives with diverse properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.